N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide
Description
The compound N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide features a thiazole core substituted at position 4 with a 5-chlorothiophene moiety and at position 2 with a pyrazole carboxamide group. This structure combines heterocyclic motifs known for their pharmacological relevance, particularly in kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4OS2/c1-17-8(4-5-14-17)11(18)16-12-15-7(6-19-12)9-2-3-10(13)20-9/h2-6H,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGSLEVAQYCUDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit cox-2, an enzyme involved in inflammation.
Mode of Action
Similar compounds have been shown to inhibit cox-2, leading to a reduction in the production of prostaglandins, which are key mediators of inflammation.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential inhibition of COX-2. This would result in a decrease in the production of prostaglandins, thereby reducing inflammation.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability.
Biological Activity
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a pyrazole ring, thiazole, and chlorothiophene moieties. The IUPAC name reflects its intricate design:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H10ClN3O2S2 |
| Molecular Weight | 325.82 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Anti-inflammatory Activity : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By reducing the production of pro-inflammatory mediators, this compound can alleviate inflammation.
- Cytotoxic Effects : Studies have indicated that pyrazole derivatives can exhibit cytotoxic properties against cancer cell lines. For instance, compounds similar to this one have demonstrated significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at micromolar concentrations .
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
Several studies have investigated the efficacy of pyrazole derivatives in various biological contexts:
- Anti-inflammatory Studies : A study demonstrated that compounds structurally related to this compound showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM, indicating strong anti-inflammatory potential .
- Cancer Research : Research has highlighted the cytotoxic effects of similar pyrazole compounds against leukemia and solid tumor cell lines. For example, one study reported a compound exhibiting an IC50 value in the low micromolar range against various cancer types .
- Neuropharmacology : The potential for neuroprotective effects has been explored through inhibition of metabolic enzymes relevant to neurodegenerative disorders. Certain analogs have shown promising results in inhibiting AChE with IC50 values below 100 nM .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the thiazole and pyrazole rings, influencing physicochemical and biological properties.
Table 1: Structural Comparison
Key Observations :
Key Observations :
Key Observations :
- Thiazole Carboxamides : Kinase inhibitors () often feature pyridinyl or aromatic substituents, indicating that the target compound’s chlorothiophene group could be optimized for such targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
